N-(2-aminoethyl)pyrazine-2-carboxamide

Catalog No.
S764844
CAS No.
103879-45-4
M.F
C7H10N4O
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)pyrazine-2-carboxamide

CAS Number

103879-45-4

Product Name

N-(2-aminoethyl)pyrazine-2-carboxamide

IUPAC Name

N-(2-aminoethyl)pyrazine-2-carboxamide

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C7H10N4O/c8-1-2-11-7(12)6-5-9-3-4-10-6/h3-5H,1-2,8H2,(H,11,12)

InChI Key

VEUKFOPCRAYEMU-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C(=O)NCCN

Canonical SMILES

C1=CN=C(C=N1)C(=O)NCCN

Antimicrobial Activity

Antifungal Activity

Photosynthesis-Inhibiting Activity

Antitubercular Activity

Kinase Inhibition

N-(2-aminoethyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C7H10N4OC_7H_{10}N_4O and a molecular weight of 166.18 g/mol. This compound is a derivative of pyrazine, characterized by its six-membered aromatic heterocyclic structure containing two nitrogen atoms at positions 1 and 4. The compound is noted for its potential applications in medicinal chemistry, materials science, and biological studies due to its unique chemical properties and structural characteristics .

, which include:

  • Amidation Reactions: The compound can participate in amidation reactions, particularly with acyl chlorides to form more complex amides.
  • Substitution Reactions: The amino and carboxamide groups allow for substitution reactions, enabling the formation of diverse derivatives.
  • Oxidation and Reduction: This compound can be oxidized to yield different pyrazine derivatives or reduced to form various amine derivatives, showcasing its versatility in synthetic organic chemistry .

N-(2-aminoethyl)pyrazine-2-carboxamide has garnered interest for its potential biological activities:

  • Antimicrobial Properties: It is being investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics.
  • Antifungal Activity: Preliminary studies suggest that this compound may exhibit antifungal properties.
  • Anticancer Potential: Research indicates that N-(2-aminoethyl)pyrazine-2-carboxamide could have anticancer effects, possibly by modulating cellular signaling pathways and inhibiting tumor growth.

The synthesis of N-(2-aminoethyl)pyrazine-2-carboxamide typically involves the following steps:

  • Activation of Pyrazine-2-carboxylic Acid: The initial step involves converting pyrazine-2-carboxylic acid into its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride.
  • Amidation Reaction: The acyl chloride derivative is then reacted with 2-aminoethylamine in the presence of a base like triethylamine to yield N-(2-aminoethyl)pyrazine-2-carboxamide.

In industrial settings, the synthesis can be optimized through continuous flow reactors to enhance efficiency and yield .

N-(2-aminoethyl)pyrazine-2-carboxamide has several applications across various fields:

  • Medicinal Chemistry: It is explored for developing new antimicrobial and anticancer agents.
  • Materials Science: This compound serves as a building block for synthesizing functional materials, including polymers and coordination complexes.
  • Biological Research: It is utilized as a ligand in enzyme inhibition studies and receptor binding assays .

The interaction studies of N-(2-aminoethyl)pyrazine-2-carboxamide reveal its ability to bind with various biomolecules:

  • Enzyme Interactions: This compound has been shown to interact with enzymes such as pyrazinamidase, which converts it into its active form, pyrazinoic acid. These interactions are crucial for understanding its biochemical pathways and therapeutic potential.
  • Cellular Effects: N-(2-aminoethyl)pyrazine-2-carboxamide influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate kinase activities that affect signal transduction pathways .

Several compounds are structurally related to N-(2-aminoethyl)pyrazine-2-carboxamide, each exhibiting unique properties:

Compound NameCAS NumberKey Features
Pyrazinamide36537-19-8Antituberculosis agent; disrupts membrane energetics
3-Aminopyrazine-2-carboxamide103879-45-4Exhibits antimicrobial properties; similar structural features
N-(4-Aminoethyl)pyrazine-3-carboxamide947965-46-0Potentially useful in medicinal chemistry; similar reactivity

Uniqueness of N-(2-aminoethyl)pyrazine-2-carboxamide

N-(2-aminoethyl)pyrazine-2-carboxamide stands out due to its specific aminoethyl and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of

XLogP3

-1.1

Dates

Modify: 2023-08-15

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